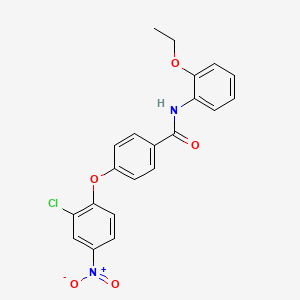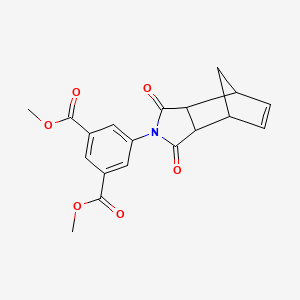![molecular formula C23H19ClN2O3 B5038163 N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5038163.png)
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with an appropriate aniline derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: shares structural similarities with other aromatic amides and anilines.
4-chlorobenzamide: and are examples of compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-3-anilino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-29-20-13-9-17(10-14-20)22(27)26-21(15-16-7-11-18(24)12-8-16)23(28)25-19-5-3-2-4-6-19/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYDAWUSZGCRV-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ETHOXY-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B5038091.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5038103.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
![N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5038120.png)

![3-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzaldehyde](/img/structure/B5038130.png)

![N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-({2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5038153.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5038169.png)
![(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5038180.png)

